molecular formula C18H21N3O2 B5541450 1-[(4-甲基苯氧基)乙酰]-4-(2-吡啶基)哌嗪

1-[(4-甲基苯氧基)乙酰]-4-(2-吡啶基)哌嗪

货号 B5541450
分子量: 311.4 g/mol
InChI 键: RSPWPCBBQYZFIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" and related compounds involves complex organic synthesis techniques. Studies have detailed the preparation of structurally similar piperazine derivatives, highlighting various synthetic routes and modifications to improve potency and selectivity for targeted pharmacological activities. For instance, the synthesis of second-generation (cyanomethyl)piperazines with increased oral activity through modifications on the pyridine derivatives illustrates the complexity and innovation in synthesizing such compounds (Carceller et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine," focuses on understanding the compound's conformation, stereochemistry, and its implications on biological activity. The crystal and molecular structures of related compounds have been determined, showing how molecular conformation affects interaction with biological targets. For example, studies on the crystal structure of 4-methylphenol with piperazine demonstrate the role of hydrogen bonding in molecular stability and interaction (Jin et al., 2001).

科学研究应用

  1. PAF 拮抗剂开发:

    • Carceller 等人 (1993 年) 合成了第二代 (氰基甲基)哌嗪并对其进行了评估,包括类似于“1-[(4-甲基苯氧基)乙酰]-4-(2-吡啶基)哌嗪”的衍生物,作为 PAF 拮抗剂。这些化合物显示出更高的口服活性,并使用体外和体内分析进行了评估 (Carceller 等人,1993 年).
  2. Kappa 受体激动剂开发:

    • Naylor 等人 (1993 年) 开发了 4-取代 1-(芳基乙酰)-2-[(二烷基氨基)甲基]哌嗪,这是一类与所讨论化合物相关的化合物,作为 kappa 阿片受体激动剂。探索了这些化合物在疼痛管理中的潜力 (Naylor 等人,1993 年).
  3. 双吲哚衍生物中的抗肿瘤活性:

    • Andreani 等人 (2008 年) 报道了化合物的合成,包括哌嗪衍生物,它们经过测试以确定抗肿瘤活性。这些化合物对某些人类细胞系表现出显着的活性 (Andreani 等人,2008 年).
  4. α7 烟碱型乙酰胆碱受体调节剂的研究:

    • Clark 等人 (2014 年) 研究了一类基于类似哌嗪骨架的 α7 烟碱型乙酰胆碱受体调节剂。评估了这些化合物在治疗炎症性疾病中的潜力 (Clark 等人,2014 年).
  5. G 蛋白偏向多巴胺能药物的发现:

    • Möller 等人 (2017 年) 探讨了 1,4-二取代芳香哌嗪,其中包括类似于“1-[(4-甲基苯氧基)乙酰]-4-(2-吡啶基)哌嗪”的结构,作为多巴胺受体部分激动剂的潜力。这些化合物被证明有利于 G 蛋白的激活,而不是 β-arrestin 募集 (Möller 等人,2017 年).

作用机制

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

安全和危害

This involves evaluating the potential risks associated with the compound. This could include toxicity, flammability, and environmental impact .

属性

IUPAC Name

2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPWPCBBQYZFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。